molecular formula C11H13NO2 B8279747 (6-Methoxy-2h-3-chromenyl)methanamine

(6-Methoxy-2h-3-chromenyl)methanamine

Cat. No. B8279747
M. Wt: 191.23 g/mol
InChI Key: NNHIXBSRDQJHHL-UHFFFAOYSA-N
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Patent
US06602903B2

Procedure details

1.17 g (4.59 mmol) of the brominated compound obtained in Step A are dissolved in 10 ml of anhydrous N,N-dimethylformamide; 1.275 g (6.9 mmol) of potassium phthalimide are then added to the medium. After 10 hours of stirring under argon, the solvent is evaporated in vacuo. The residue obtained is taken up in dichloromethane; the organic phase is then washed with water. After drying over magnesium sulphate, the solvent is evaporated in vacuo. Chromatography on a silica column (eluant: AcOEt/PE: 15/85) allows access to the corresponding phthalimide in the form of a white solid. Melting point: 141 ° C. 0.72 g (14.35 mmol) of hydrazine monohydrate is added to a solution of 1.15 g (3.58 mmol) of that phthalimide in 20 ml of THF; the mixture is then heated at reflux for 4 hours. After cooling the mixture and filtering off the solid, the filtrate is concentrated in vacuo to result in the pure title amine in the form of a yellow solid.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.275 g
Type
reactant
Reaction Step Two
Quantity
0.72 g
Type
reactant
Reaction Step Three
Quantity
1.15 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH2:4][O:5][C:6]2[C:11]([CH:12]=1)=[CH:10][C:9]([O:13][CH3:14])=[CH:8][CH:7]=2.C1(=O)[NH:19]C(=O)C2=CC=CC=C12.[K].O.NN.C1(=O)NC(=O)C2=CC=CC=C12>CN(C)C=O.ClCCl.C1COCC1>[CH3:14][O:13][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[O:5][CH2:4][C:3]([CH2:2][NH2:19])=[CH:12]2 |f:1.2,3.4,^1:25|

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
BrCC=1COC2=CC=C(C=C2C1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.275 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Step Three
Name
Quantity
0.72 g
Type
reactant
Smiles
O.NN
Name
Quantity
1.15 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
After 10 hours of stirring under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue obtained
WASH
Type
WASH
Details
the organic phase is then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
FILTRATION
Type
FILTRATION
Details
filtering off the solid
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
COC=1C=C2C=C(COC2=CC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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